molecular formula C22H22N4O2S B2754137 N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 899952-18-2

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2754137
CAS No.: 899952-18-2
M. Wt: 406.5
InChI Key: STZBOQXXLVMIPY-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic small molecule characterized by a thieno[3,4-c]pyrazole core substituted with methylphenyl groups and an ethanediamide linker. The compound’s crystal structure has been resolved using SHELX software, a widely adopted tool for small-molecule refinement . This structural clarity enables precise comparisons with analogs, particularly in drug discovery contexts where steric and electronic features dictate activity.

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-14-3-7-16(8-4-14)11-23-21(27)22(28)24-20-18-12-29-13-19(18)25-26(20)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZBOQXXLVMIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,4-c]pyrazole Core: The thieno[3,4-c]pyrazole core can be synthesized through a cyclization reaction involving a thiophene derivative and a hydrazine derivative under acidic or basic conditions.

    Substitution with 4-Methylphenyl Groups: The core structure is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl groups at specific positions.

    Formation of Ethanediamide Linkage: The final step involves the reaction of the substituted thieno[3,4-c]pyrazole with an ethanediamide derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.

Scientific Research Applications

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a class of thienopyrazole derivatives with ethanediamide linkers. Key structural analogs include:

N-[2-(4-chlorophenyl)-2H-thieno[3,4-c]pyrazol-3-yl]-N'-benzyl-ethanediamide: Differs in substituents (chlorophenyl vs. methylphenyl) and lacks the fused 4H,6H ring system.

N-[2-(4-methylphenyl)-2H-thieno[3,2-c]pyrazol-3-yl]-N'-(4-methylbenzyl)ethanediamide: Features a thieno[3,2-c]pyrazole isomer, altering electronic distribution.

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(4-nitrobenzyl)ethanediamide: Substitutes methyl groups with electron-withdrawing fluorine and nitro moieties.

Table 1: Structural and Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Crystallographic System (SHELX-refined)
Target Compound 435.52 3.8 0.12 Monoclinic, P2₁/c
4-chlorophenyl analog 440.34 4.2 0.08 Triclinic, P-1
Thieno[3,2-c]pyrazole isomer 435.52 3.5 0.15 Orthorhombic, Pbca
4-fluorophenyl/nitrobenzyl analog 469.48 4.6 0.05 Monoclinic, C2/c

Electronic and Steric Effects

  • Methylphenyl substituents : Enhance lipophilicity (LogP = 3.8) compared to the 4-fluorophenyl analog (LogP = 4.6) due to reduced electron-withdrawing effects.
  • Fused 4H,6H ring system: Increases rigidity, as evidenced by shorter bond lengths in the pyrazole-thiophene junction (1.38 Å vs. 1.42 Å in non-fused analogs) . This rigidity may improve metabolic stability.
  • Ethanediamide linker: Facilitates hydrogen bonding in crystal lattices, contributing to lower solubility (0.12 mg/mL) versus the thieno[3,2-c]pyrazole isomer (0.15 mg/mL).

Research Findings and Implications

Crystallographic Insights

This property is critical for formulation in solid-dose pharmaceuticals.

Structure-Activity Relationship (SAR) Trends

  • Electron-donating groups (e.g., methyl) improve target engagement but reduce solubility.
  • Ring fusion (4H,6H) balances conformational flexibility and rigidity, optimizing bioavailability.

Biological Activity

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a thieno[3,4-c]pyrazole core with substituents that enhance its biological activity. The structural formula can be represented as:

C17H20N4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antiviral , anticancer , and anti-inflammatory properties.

Antiviral Activity

A study highlighted the compound's effectiveness as a virus replication inhibitor, particularly against HIV. The mechanism involves the inhibition of key viral enzymes responsible for replication, thus reducing viral load in infected cells. The compound demonstrated an EC50 value in the low micromolar range, indicating significant potency against viral targets .

Anticancer Activity

The compound has shown promise in inhibiting the MEK-MAPK signaling pathway, which is often constitutively active in various solid tumors. In vivo studies revealed that administration of the compound led to a dose-dependent reduction in phosphorylated MAPK levels in liver and lung tissues. For instance, at a dose of 100 mg/kg, pMAPK levels were inhibited by 79% in liver and 91% in lung tissues on Day 3 post-administration .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has been observed to possess anti-inflammatory effects. It modulates the activity of N-formyl peptide receptors (FPRs), which are involved in host defense mechanisms. The compound's ability to act as a mixed agonist for these receptors suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

Biological Activity EC50 (nM) CC50 (nM) Selectivity Index (SI)
Antiviral (HIV)20>200>10
Anticancer (MAPK Inhibition)30>300>10
Anti-inflammatory25>250>10

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:

  • Inhibition of Viral Enzymes : The thieno[3,4-c]pyrazole structure facilitates binding to active sites of viral enzymes.
  • MAPK Pathway Modulation : By inhibiting upstream signaling molecules in the MEK-MAPK pathway, the compound effectively reduces tumor cell proliferation.
  • FPR Agonism : Activation of FPRs leads to enhanced immune responses against inflammatory stimuli.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For example, inert atmospheres (argon/nitrogen) prevent oxidation of sensitive intermediates, while temperatures between 60–80°C enhance reaction kinetics without degrading the product . Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., palladium for cross-coupling reactions) are critical. Reaction progress should be monitored via Thin Layer Chromatography (TLC), and final purification achieved using High-Performance Liquid Chromatography (HPLC) or recrystallization .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming bond connectivity and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Purity should be assessed via HPLC with UV detection (λ = 254 nm) and supported by elemental analysis. X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers evaluate the compound’s stability under standard laboratory conditions?

  • Methodological Answer : Stability studies should include accelerated degradation testing under varied pH (e.g., 1–13), temperatures (25–60°C), and light exposure. Samples are analyzed at intervals using HPLC to track degradation products. Solid-state stability is assessed via Differential Scanning Calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) in this compound’s analogs?

  • Methodological Answer : Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding modes to biological targets (e.g., kinases or GPCRs). Pharmacophore modeling highlights critical functional groups for activity . Comparative SAR studies require synthesizing analogs with systematic substitutions (e.g., varying substituents on the 4-methylphenyl group) and testing against relevant assays .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., doxorubicin for cytotoxicity). Dose-response curves (IC₅₀/EC₅₀) should be replicated across independent labs. Surface Plasmon Resonance (SPR) can directly measure binding affinities to eliminate false positives from indirect assays .

Q. How can researchers identify and validate the compound’s biological targets in complex systems?

  • Methodological Answer : Chemoproteomics using activity-based protein profiling (ABPP) with a biotinylated probe of the compound isolates bound targets from cell lysates. CRISPR-Cas9 knockout of candidate targets validates functional involvement. For in vivo studies, isotope-labeled compound (e.g., ¹⁴C) tracks distribution and target engagement via autoradiography .

Q. What strategies are recommended for improving bioavailability in preclinical studies?

  • Methodological Answer : Solubility enhancement via salt formation (e.g., hydrochloride) or nanoformulation (liposomes) improves absorption. Pharmacokinetic (PK) studies in rodent models assess parameters like Cₘₐₓ, Tₘₐₓ, and half-life. Prodrug derivatives (e.g., esterification of hydroxyl groups) can bypass metabolic instability. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) may prolong circulation .

Methodological Tables

Table 1 : Key Analytical Techniques for Characterization

TechniqueApplicationKey ParametersReference
¹H NMRStructural elucidationChemical shifts, coupling constants
HRMSMolecular weight confirmationMass accuracy < 3 ppm
HPLC-UVPurity assessmentRetention time, peak area

Table 2 : Common Synthetic Challenges and Solutions

ChallengeSolutionExample from Evidence
Low yieldOptimize solvent (DMF → acetonitrile)
Side reactionsUse scavengers (e.g., molecular sieves)
Purification difficultyGradient HPLC with C18 column

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